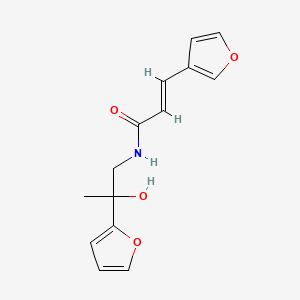
(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds similar to (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide, involves green chemistry approaches and enantioselective reactions. For instance, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi showcases the use of eco-friendly methods in synthesizing compounds with complex structures (Jimenez et al., 2019). Moreover, the synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide monomers demonstrates the detailed steps involved in creating acrylamide derivatives, including reactions with acryloyl chloride and triethylamine under controlled temperatures (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure and electronic properties of these compounds are often studied through quantum chemical calculations, such as DFT methods. These analyses provide insights into the vibrational, nuclear magnetic resonance, and electronic properties of acrylamide derivatives. The study by Barım and Akman (2019) presents an example of such an investigation, offering a comprehensive analysis of N-(2-acetyl-benzofuran-3-yl)acrylamide's molecular structure and properties.
Chemical Reactions and Properties
Acrylamide derivatives engage in various chemical reactions, including ene-reductions and condensations, leading to products with potential antibacterial activities and solubility in water, as seen in the work of Saikachi and Suzuki (1958) on 3-(5-nitro-2-furyl) acrylamides. These reactions are crucial for exploring the chemical versatility of this compound and related compounds.
Physical Properties Analysis
The physical properties, such as phase transition temperatures and solubility, of acrylamide derivatives are influenced by their molecular structure. For example, the copolymerization of N-(isopropyl)acrylamide with phenolphthalein-containing acrylamides demonstrates the impact of composition on cloud points and solubility in water (Fleischmann & Ritter, 2013).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and stability, are key areas of study. The synthesis and reactions of derivatives like 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids reveal the stability and reactivity of the furylthiadiazole fragment, contributing to our understanding of the chemical behavior of such compounds (Kuticheva et al., 2015).
Aplicaciones Científicas De Investigación
Green Organic Chemistry Synthesis
This compound and its related derivatives have been synthesized under green chemistry principles. For instance, enantioselective ene-reduction of similar acrylamides by marine and terrestrial fungi showcases an environmentally friendly approach to obtaining biologically active compounds. The use of microwave radiation and fungi for synthesis represents a novel method in organic synthesis, contributing to sustainable chemistry practices (Jimenez et al., 2019).
Antiviral Research
Compounds closely related to “(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide” have shown potential as inhibitors of viral enzymes. Specifically, a compound with a similar structure suppressed the enzymatic activities of SARS coronavirus helicase, suggesting its potential utility as an antiviral agent against coronaviruses (Lee et al., 2017).
Material Science
Research in material science has utilized furan-based acrylamides for the development of novel polymeric materials. These studies include the synthesis of thermally healable polyurethanes from furfural-derived monomers, demonstrating the application of these compounds in creating advanced materials with self-healing properties (Huang et al., 2019).
Pharmacological Studies
Furan-based acrylamides have been investigated for their pharmacological properties, particularly as allosteric modulators of nicotinic acetylcholine receptors. These studies reveal the potential of such compounds in treating neuropathic pain and possibly other neurological conditions (Arias et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(17,12-3-2-7-19-12)10-15-13(16)5-4-11-6-8-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGRMBBXGQHQB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

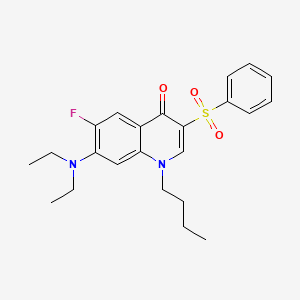
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)
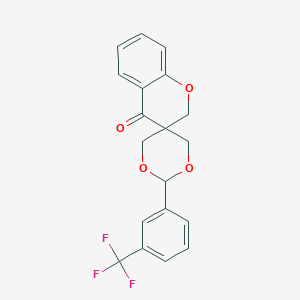
![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
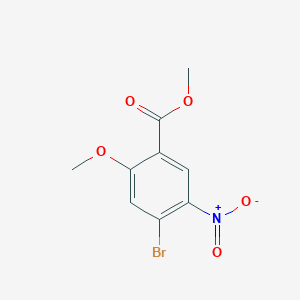
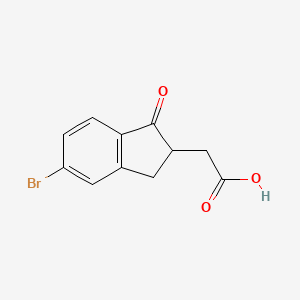
![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)
![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)